molecular formula C36H58FeP2 B2604665 (R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine CAS No. 849924-76-1

(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine

Cat. No.: B2604665
CAS No.: 849924-76-1
M. Wt: 608.653
InChI Key: WLEWYSRKTJROBQ-WLKKXPQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

sold in collaboration with Solvias AG
(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine is a chiral ferrocenyl diphosphine ligand.

Scientific Research Applications

Catalytic Activity in Rhenium Carbonyl Complexes

  • Study Focus: Research on rhenium carbonyl complexes featuring bidentate chiral phosphine ligands similar to the subject compound.
  • Key Findings: These complexes showed promise in hydrogenation reactions, achieving moderate conversion rates under mild conditions but with moderate enantimetric excesses.
  • Relevance: This study highlights the potential of such compounds in catalytic reactions, particularly in hydrogenation processes (Abdel-Magied et al., 2015).

Asymmetric Catalysis in Nickel Complexes

  • Study Focus: The use of diastereoisomeric phosphines, related to the compound , in nickel-catalyzed asymmetric cross-coupling.
  • Key Findings: These ligands facilitated the production of 3-phenyl-1-butene with moderate enantiomeric excess.
  • Relevance: This underscores the utility of such phosphines in enhancing the selectivity and efficiency of asymmetric catalysis (Hayashi et al., 1981).

Characterization and Applications in Asymmetric Catalysis

  • Study Focus: Synthesis and structural analysis of new chiral ferrocenylphosphines, closely related to the compound in discussion.
  • Key Findings: The study successfully characterized these compounds and demonstrated their application in various catalytic reactions.
  • Relevance: This research is significant for understanding the structural properties and potential applications of similar compounds in catalysis (Togni et al., 1994).

Synthesis and Catalytic Applications

  • Study Focus: Developing new chiral P,O ferrocenyl ligands derived from similar phosphines and their use in asymmetric Suzuki–Miyaura coupling.
  • Key Findings: The ligands showed promising results in Suzuki–Miyaura synthesis, achieving good yields and enantioselectivity.
  • Relevance: This indicates the potential of such compounds in catalytic reactions, especially in asymmetric synthesis (Bayda et al., 2014).

Properties

InChI

InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/t23-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZYQALCGVODLB-MQWQBNKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@H](C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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